molecular formula C12H16FNO2 B13512802 Ethyl 3-amino-2-(4-fluorobenzyl)propanoate

Ethyl 3-amino-2-(4-fluorobenzyl)propanoate

Cat. No.: B13512802
M. Wt: 225.26 g/mol
InChI Key: RFHABIFQGCFCTP-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-(4-fluorobenzyl)propanoate is an organic compound with the molecular formula C12H16FNO2 It is a derivative of propanoic acid, featuring an ethyl ester group, an amino group, and a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-2-(4-fluorobenzyl)propanoate typically involves the reaction of ethyl 3-aminopropanoate with 4-fluorobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, which can target the carbonyl group or other reducible functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzylic position. Reagents such as alkyl halides or acyl chlorides can be used for these reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

Ethyl 3-amino-2-(4-fluorobenzyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its fluorobenzyl group can enhance binding affinity and specificity in biological assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-(4-fluorobenzyl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Ethyl 3-amino-2-(4-fluorobenzyl)propanoate can be compared with other similar compounds such as:

  • Ethyl 3-amino-2-(4-chlorobenzyl)propanoate
  • Ethyl 3-amino-2-(4-bromobenzyl)propanoate
  • Ethyl 3-amino-2-(4-methylbenzyl)propanoate

Uniqueness: The presence of the fluorine atom in this compound imparts unique properties such as increased lipophilicity and metabolic stability. Fluorine’s high electronegativity can also influence the compound’s reactivity and binding interactions, making it distinct from its chloro, bromo, and methyl analogs.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C12H16FNO2

Molecular Weight

225.26 g/mol

IUPAC Name

ethyl 2-(aminomethyl)-3-(4-fluorophenyl)propanoate

InChI

InChI=1S/C12H16FNO2/c1-2-16-12(15)10(8-14)7-9-3-5-11(13)6-4-9/h3-6,10H,2,7-8,14H2,1H3

InChI Key

RFHABIFQGCFCTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)F)CN

Origin of Product

United States

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